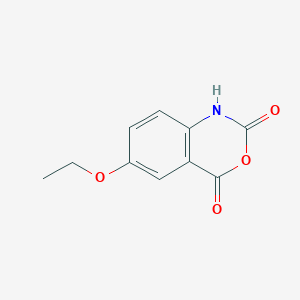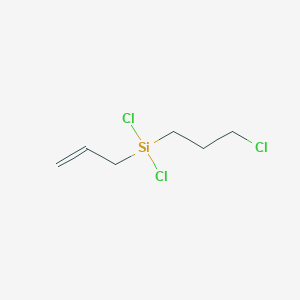
アリル(クロロプロピル)ジクロロシラン
概要
説明
Allyl(chloropropyl)dichlorosilane: is an organosilicon compound that has garnered significant interest in organic synthesis due to its versatility in forming carbon-silicon bonds. This compound is particularly valuable in the creation of various organosilicon compounds, which are pivotal in numerous industrial and research applications.
科学的研究の応用
Allyl(chloropropyl)dichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organosilicon compounds, which are essential in the production of silicone rubber, resins, coatings, and adhesives.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and ability to form stable bonds with organic molecules.
Industry: Plays a crucial role in the production of silicone-based materials, which are used in a variety of industrial applications, including sealants, lubricants, and insulating materials.
作用機序
準備方法
Synthetic Routes and Reaction Conditions: Allyl(chloropropyl)dichlorosilane can be synthesized through the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of allyl(chloropropyl)dichlorosilane often involves the direct reaction of trichlorosilane with allyl chloride. The process is catalyzed by a platinum-containing polymeric organosiloxane-ammonium compound, which enhances the efficiency and selectivity of the reaction .
化学反応の分析
Types of Reactions: Allyl(chloropropyl)dichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.
Hydrosilylation: The addition of hydrosilanes to alkenes, which is a key reaction in the production of organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Catalysts: Platinum-based catalysts are frequently employed in hydrosilylation reactions to enhance reaction rates and selectivity.
Major Products:
Silanols: Formed through hydrolysis.
Organosilicon Compounds: Produced via hydrosilylation and substitution reactions.
類似化合物との比較
Allyltrichlorosilane: An organosilicon compound with a similar structure but contains three chlorine atoms bonded to silicon.
Chlorosilane: A group of reactive, chlorine-containing compounds related to silane.
Uniqueness: Allyl(chloropropyl)dichlorosilane is unique due to its bifunctional nature, containing both allyl and chloropropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in the synthesis of complex organosilicon compounds .
特性
IUPAC Name |
dichloro-(3-chloropropyl)-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRHHCUWMNSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CCCCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628865 | |
| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166970-54-3 | |
| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
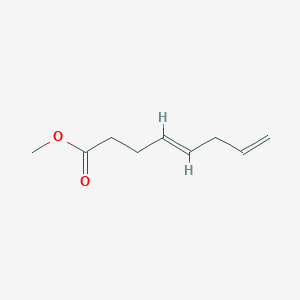
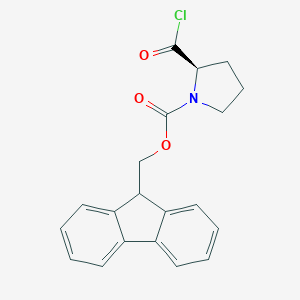
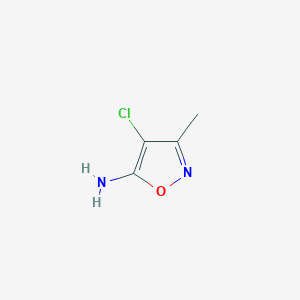
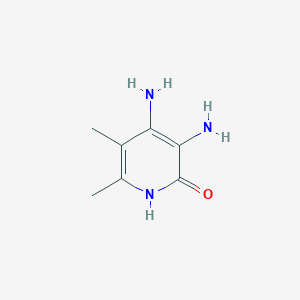
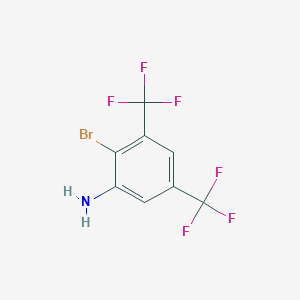
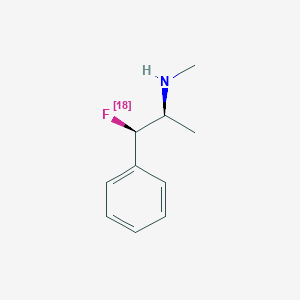
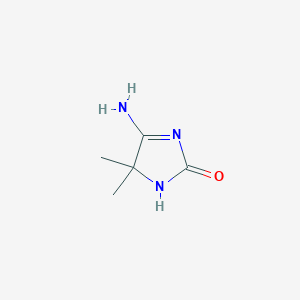
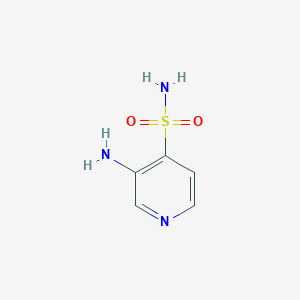
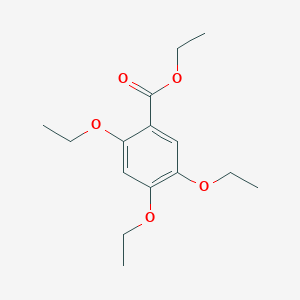
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

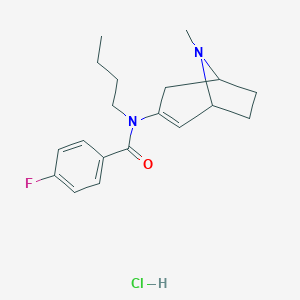
![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
